

use of pentyl butyrate as a standard for analytical chemistry

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Compound of Interest

Compound Name: Pentyl butyrate

Cat. No.: B1223076

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Application Notes: Pentyl Butyrate as an Analytical Standard

Introduction

Pentyl butyrate (also known as pentyl butanoate or amyl butyrate) is a volatile organic compound recognized for its characteristic fruity aroma, reminiscent of pear or apricot.^[1] It is found naturally in various fruits like apples and apricots and is used as a flavoring agent in the food and beverage industry.^[1] In analytical chemistry, particularly in the analysis of volatile and semi-volatile compounds, **pentyl butyrate** serves as a valuable standard for techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Its chemical properties, including a distinct mass spectrum and reliable retention time, make it suitable for use as both an external and internal standard for the quantification of other esters and volatile flavor compounds in complex matrices.

Physicochemical Properties

A clear understanding of the physicochemical properties of **pentyl butyrate** is essential for its use as an analytical standard.

Property	Value	Reference
Chemical Formula	C9H18O2	[1]
Molar Mass	158.24 g/mol	[1]
Boiling Point	186 °C	[1]
Melting Point	-73.2 °C	[1]
Density	0.86 g/cm ³	[1]
CAS Number	540-18-1	[1]

Applications in Analytical Chemistry

Pentyl butyrate is primarily used in the following analytical applications:

- **Internal Standard:** In the quantitative analysis of volatile organic compounds (VOCs) in food and beverage samples, **pentyl butyrate** can be used as an internal standard to correct for variations in sample preparation and instrument response.
- **External Standard:** For the creation of calibration curves to quantify the concentration of other flavor esters in various matrices.
- **Method Development and Validation:** As a reference compound in the development and validation of new analytical methods for flavor and fragrance analysis.

Protocols for the Use of Pentyl Butyrate as a Standard

The following protocols are provided as a general guideline for the use of **pentyl butyrate** as a standard in GC-MS and GC-FID analysis. Method optimization and validation are required for specific sample matrices and instrumentation.

Protocol 1: Quantification of Volatile Esters in a Liquid Matrix using Pentyl Butyrate as an Internal Standard (GC-MS)

This protocol describes the use of **pentyl butyrate** as an internal standard for the quantification of other volatile esters in a beverage sample.

1. Materials and Reagents

- **Pentyl butyrate** (analytical standard grade, >99% purity)
- Target analyte standards (e.g., ethyl butyrate, isoamyl acetate)
- High-purity organic solvent (e.g., methanol or ethanol)
- Deionized water
- Sample vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
- Micropipettes

2. Standard Preparation

- **Internal Standard Stock Solution (IS Stock):** Accurately prepare a stock solution of **pentyl butyrate** in the chosen organic solvent at a concentration of 1000 µg/mL.
- **Analyte Stock Solutions:** Prepare individual stock solutions of the target analytes in the same solvent at a concentration of 1000 µg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by spiking a blank matrix (a beverage base without the target analytes) with known concentrations of the analyte stock solutions and a constant concentration of the IS Stock. For example, prepare five calibration levels with analyte concentrations ranging from 1 to 50 µg/mL, each containing 10 µg/mL of **pentyl butyrate**.

3. Sample Preparation

- Accurately measure a known volume (e.g., 5 mL) of the beverage sample into a headspace vial.
- Spike the sample with the internal standard to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).

- Seal the vial immediately.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.

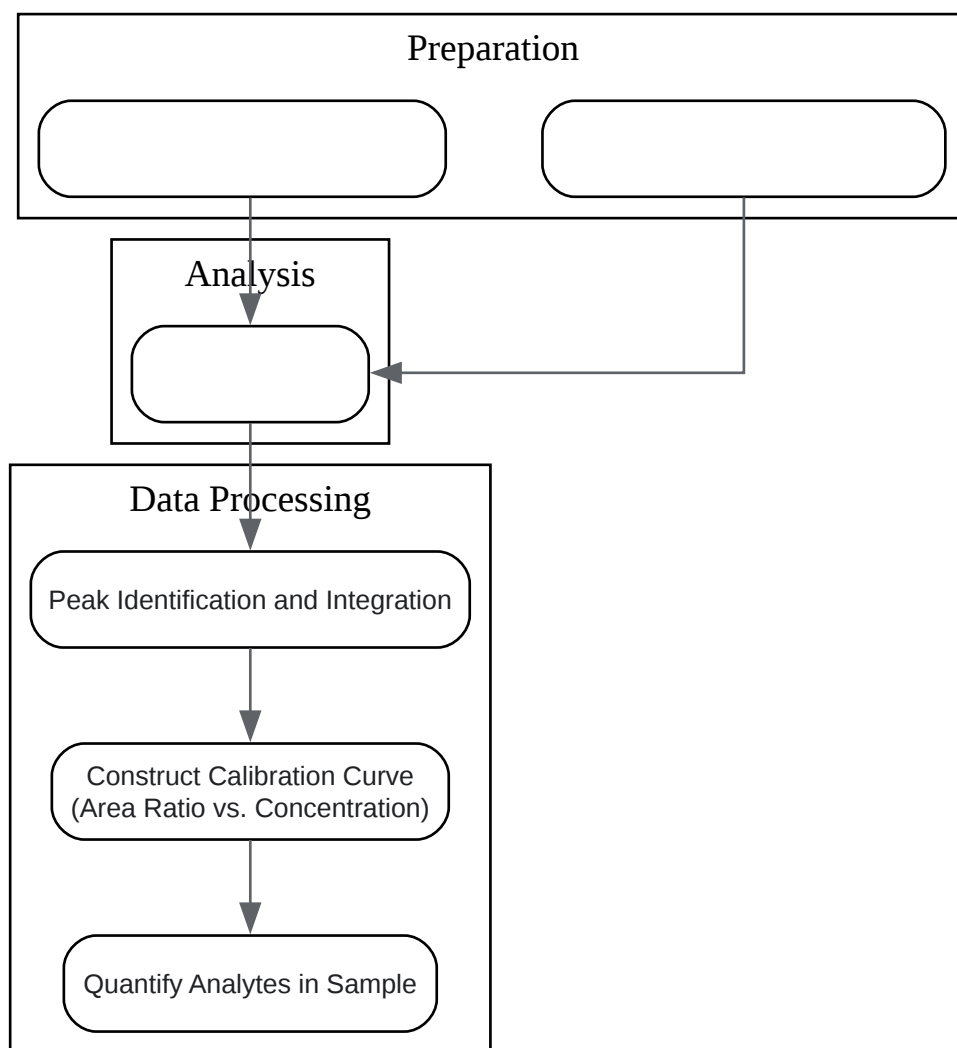
Parameter	Setting
Gas Chromatograph	
Column	HP-INNOWAX (60 m x 0.32 mm, 0.5 µm) or similar polar capillary column
Injection Mode	Headspace or Liquid Injection (Split/Splitless)
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial temperature 40 °C for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-300
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C

5. Data Analysis

- Identify the peaks corresponding to the target analytes and **pentyl butyrate** based on their retention times and mass spectra. The retention time for **pentyl butyrate** is approximately 12.607 min under similar conditions.^[2] Key mass-to-charge ratios (m/z) for **pentyl butyrate** are 70, 43, and 89.^[2]
- Integrate the peak areas of the target analytes and the internal standard.

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
- Determine the concentration of the target analytes in the sample using the generated calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for the quantification of volatile esters using **pentyl butyrate** as an internal standard.

Protocol 2: External Standard Calibration for Pentyl Butyrate Analysis (GC-FID)

This protocol is suitable for determining the concentration of **pentyl butyrate** itself in a sample.

1. Materials and Reagents

- **Pentyl butyrate** (analytical standard grade, >99% purity)
- High-purity organic solvent (e.g., hexane or ethanol)
- Sample vials (e.g., 2 mL GC vials)
- Micropipettes

2. Standard Preparation

- **Stock Solution:** Prepare a stock solution of **pentyl butyrate** in the chosen solvent at a concentration of 1000 µg/mL.
- **Working Standards:** Prepare a series of at least five working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

- If the sample is a solid, perform a solvent extraction. For a liquid sample, a simple dilution with the appropriate solvent may be sufficient. The final sample extract should be in the same solvent as the working standards.

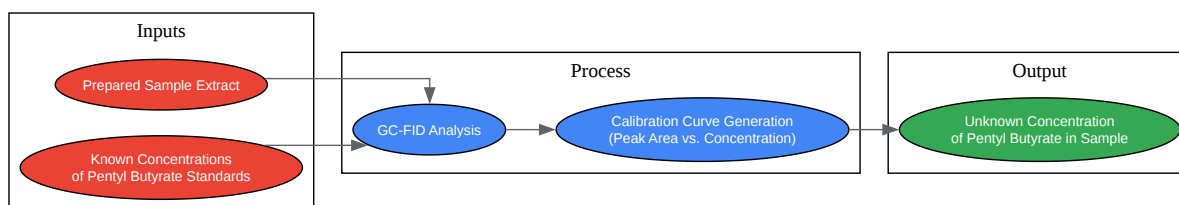
4. GC-FID Instrumental Parameters

Parameter	Setting
Gas Chromatograph	
Column	DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection Mode	Split (e.g., 50:1)
Injector Temperature	250 °C
Carrier Gas	Nitrogen or Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 50 °C for 1 min, ramp to 220 °C at 10 °C/min, hold for 5 min
Flame Ionization Detector	
Detector Temperature	260 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N2)	25 mL/min

5. Data Analysis

- Inject the working standards and the prepared sample into the GC-FID.
- Identify the **pentyl butyrate** peak in the chromatograms based on its retention time.
- Integrate the peak area for each standard and the sample.
- Construct a calibration curve by plotting the peak area against the concentration of the working standards.
- Determine the concentration of **pentyl butyrate** in the sample by using the equation of the line from the calibration curve.

Logical Relationship Diagram



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Caption: Logical flow for determining **pentyl butyrate** concentration via external standard calibration.

Quantitative Data and Method Validation

While specific validated data for **pentyl butyrate** as a standard is not widely published, the following table presents expected performance characteristics based on methods for similar volatile esters.[3]

Parameter	Expected Performance	Notes
Linearity Range	0.04 - 1.60 mg/mL	For butyric acid derivatives by GC-FID.[3]
Correlation Coefficient (R ²)	> 0.999	Indicates a strong linear relationship.[3]
Limit of Detection (LOD)	0.01% of total fat	For butyric acid derivatives by GC-FID.[3]
Limit of Quantification (LOQ)	0.10% of total fat	For butyric acid derivatives by GC-FID.[3]
Accuracy (% Recovery)	98.2 - 101.9%	For butyric acid derivatives by GC-FID.[3]
Precision (%RSD)	< 2%	For butyric acid derivatives by GC-FID.[3]
Kovats Retention Index	1189 (on a DB-5 column)	A measure of retention time relative to n-alkanes.

Conclusion

Pentyl butyrate is a suitable and effective standard for the analysis of volatile esters in various applications. Its distinct chromatographic and mass spectrometric properties allow for reliable identification and quantification. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate **pentyl butyrate** into their analytical workflows. It is crucial to emphasize that any method should be thoroughly validated for the specific matrix and analytical instrumentation to ensure accurate and precise results.

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References

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